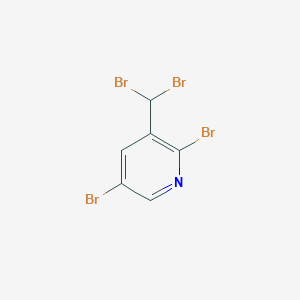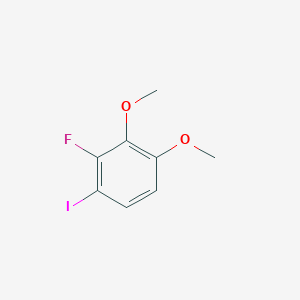
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is a highly sensitive fluorogenic substrate used primarily for the detection and quantification of proteolytic enzyme activity. This compound is particularly useful in assays involving plasmin and gingipain K, enzymes that play crucial roles in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino groups and the addition of the fluorogenic AMC (7-amino-4-methylcoumarin) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases the fluorogenic AMC group, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
Reagents: Proteolytic enzymes such as plasmin and gingipain K.
Conditions: Aqueous buffer solutions at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits strong fluorescence .
科学的研究の応用
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteolytic enzymes such as plasmin and gingipain K.
Molecular Biology: Employed in the investigation of protein-protein interactions and the identification of enzyme inhibitors.
Industry: Applied in the development of pharmaceuticals and the screening of potential drug candidates.
作用機序
The mechanism of action of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the enzymatic hydrolysis of the peptide bond linking the AMC group to the peptide chain. Upon cleavage by proteolytic enzymes, the AMC group is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .
類似化合物との比較
Similar Compounds
SUC-ALA-PHE-LYS-AMC: Similar in structure but without the trifluoroacetate salt form.
Boc-ALA-PHE-LYS-AMC: Contains a different protecting group (Boc) instead of succinyl (SUC).
Z-ALA-PHE-LYS-AMC: Uses a benzyloxycarbonyl (Z) protecting group.
Uniqueness
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is unique due to its high sensitivity and specificity for proteolytic enzymes such as plasmin and gingipain K. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical and diagnostic applications .
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O8.C2HF3O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;3-2(4,5)1(6)7/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);(H,6,7)/t20-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSSZVROMUCSA-FMQWQMCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F3N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)



![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)



